![molecular formula C7H7N3 B3052999 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 4997-81-3](/img/structure/B3052999.png)
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
8-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a nitrogenous heterocyclic compound . It belongs to the class of triazoles, which are known for their versatile biological activities . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various derivatives .Molecular Structure Analysis
Triazolo[4,3-a]pyridine compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .Chemical Reactions Analysis
Triazolo[4,3-a]pyridine derivatives can be synthesized via aromatic nucleophilic substitution . The new compounds can be evaluated for their inhibitory activities toward various kinases and antiproliferative activities against tested cell lines in vitro .Scientific Research Applications
Pharmacological Potentials
Triazole compounds, including “8-Methyl-[1,2,4]triazolo[4,3-a]pyridine”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antifungal Activity
Some [1,2,4]triazolo[4,3-a]pyridines have been found to show excellent antifungal activities against various fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus, and Candida albicans .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Biological Activities
1,2,4-triazolo[1,5-a]pyridine exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Applications in Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Use as Fluorescent Probes
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes .
Structural Units of Polymers
These heterocycles are also used as structural units of polymers .
Anti-Diabetes Type 2 Drug
Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .
Mechanism of Action
Target of Action
Related compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .
Mode of Action
Triazole compounds, which include [1,2,4]triazolo[4,3-a]pyridine, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They can bind in the biological system, leading to changes in the function of their targets .
Biochemical Pathways
Related compounds have been shown to inhibit c-met/vegfr-2 kinases , which are involved in several signaling pathways that regulate cell growth, survival, and migration.
Result of Action
Related compounds have shown significant inhibitory activity against cancer cell lines . This suggests that 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine might also exhibit similar effects.
Future Directions
properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-5-8-9-7(6)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVUEJTVQCEPJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291904 | |
Record name | 8-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4997-81-3 | |
Record name | NSC79009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methyl[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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